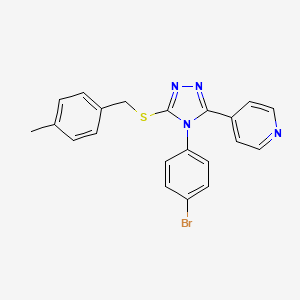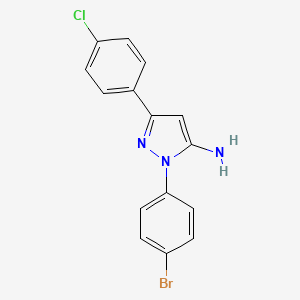![molecular formula C30H27N3O5 B12029849 [1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12029849.png)
[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate is a complex organic compound that features a naphthalene core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the hydrazone: Reacting 2-(4-ethylanilino)-2-oxoacetyl chloride with hydrazine hydrate to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then condensed with 1-formylnaphthalene under acidic conditions to form the naphthyl hydrazone.
Esterification: Finally, the naphthyl hydrazone is esterified with 4-ethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Optimization of reaction conditions: Temperature, solvent, and reaction time adjustments to maximize yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydrazone moiety can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid and corresponding naphthaldehyde derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: Potential use in the synthesis of organic semiconductors or light-emitting materials.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Probes: Use as a fluorescent probe for studying biological processes due to its naphthalene core.
Industry
Dye and Pigment Industry: Potential use in the synthesis of new dyes and pigments due to its aromatic structure.
Polymer Industry: Use as a monomer or additive in the production of specialty polymers.
Wirkmechanismus
The mechanism of action of [1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate depends on its application. In medicinal chemistry, it may act by:
Inhibiting specific enzymes: Binding to the active site of enzymes and inhibiting their activity.
Targeting receptors: Interacting with specific receptors on cell surfaces to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate
- [1-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate
Uniqueness
- Functional Groups : The presence of ethyl and ethoxy groups in [1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate provides unique chemical properties compared to similar compounds with different substituents.
- Reactivity : The specific arrangement of functional groups may result in different reactivity and selectivity in chemical reactions.
- Applications : The unique structure may offer distinct advantages in specific applications, such as enhanced binding affinity in drug development or improved optical properties in material science.
Eigenschaften
Molekularformel |
C30H27N3O5 |
|---|---|
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C30H27N3O5/c1-3-20-9-14-23(15-10-20)32-28(34)29(35)33-31-19-26-25-8-6-5-7-21(25)13-18-27(26)38-30(36)22-11-16-24(17-12-22)37-4-2/h5-19H,3-4H2,1-2H3,(H,32,34)(H,33,35)/b31-19+ |
InChI-Schlüssel |
FSJBIYLPUAUUEZ-ZCTHSVRISA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OCC |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Cyclopentyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029783.png)

![3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12029797.png)


![3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12029823.png)

![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029837.png)
![[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12029840.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12029845.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12029847.png)
